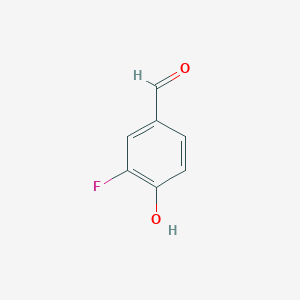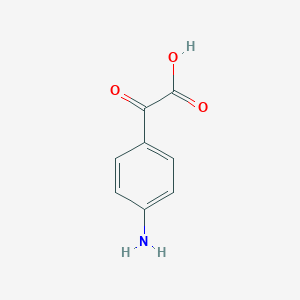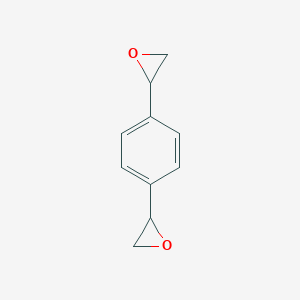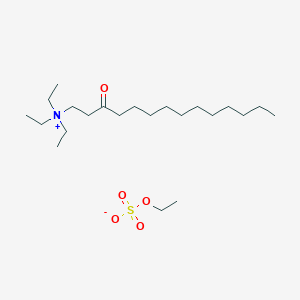
Triethyl(2-lauroylethyl)ammonium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(2-lauroylethyl)ammonium ethyl sulphate (TELAES) is a quaternary ammonium surfactant that has gained significant attention in the scientific community due to its unique properties. TELAES has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and surface chemistry.
Scientific Research Applications
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and surface chemistry. In biomedical research, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to have antimicrobial properties and can be used as a disinfectant. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been studied for its potential use in gene therapy as a non-viral vector for gene delivery.
In drug delivery, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to enhance the solubility and bioavailability of poorly soluble drugs. Triethyl(2-lauroylethyl)ammonium ethyl sulphate can also be used as a stabilizer for emulsions and suspensions. In surface chemistry, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been studied for its potential use as a surfactant in various applications, including foaming, wetting, and dispersing agents.
Mechanism Of Action
The mechanism of action of Triethyl(2-lauroylethyl)ammonium ethyl sulphate is not fully understood. However, it is believed that Triethyl(2-lauroylethyl)ammonium ethyl sulphate acts by disrupting the cell membrane of microorganisms, leading to their death. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been shown to interact with lipids and proteins, leading to changes in their structure and function.
Biochemical And Physiological Effects
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to have low toxicity and is considered safe for use in various applications. However, Triethyl(2-lauroylethyl)ammonium ethyl sulphate can cause skin and eye irritation, and prolonged exposure can lead to respiratory problems. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been shown to have an effect on the immune system, with some studies showing that Triethyl(2-lauroylethyl)ammonium ethyl sulphate can stimulate the production of cytokines.
Advantages And Limitations For Lab Experiments
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has several advantages for use in lab experiments, including its low toxicity, stability, and ease of synthesis. Triethyl(2-lauroylethyl)ammonium ethyl sulphate can also be used in a wide range of applications, including gene therapy, drug delivery, and surface chemistry. However, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has some limitations, including its limited solubility in water and its potential to cause skin and eye irritation.
Future Directions
There are several future directions for the study of Triethyl(2-lauroylethyl)ammonium ethyl sulphate. One potential area of research is the development of new applications for Triethyl(2-lauroylethyl)ammonium ethyl sulphate in drug delivery and gene therapy. Another area of research is the development of new synthesis methods for Triethyl(2-lauroylethyl)ammonium ethyl sulphate that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of Triethyl(2-lauroylethyl)ammonium ethyl sulphate and its potential effects on the immune system.
Synthesis Methods
Triethyl(2-lauroylethyl)ammonium ethyl sulphate is synthesized through the reaction of triethylamine and lauroyl chloride followed by the reaction with ethyl sulfate. The product is then purified through recrystallization. Triethyl(2-lauroylethyl)ammonium ethyl sulphate is a white crystalline solid with a melting point of 106-107°C.
properties
CAS RN |
18190-21-1 |
|---|---|
Product Name |
Triethyl(2-lauroylethyl)ammonium ethyl sulphate |
Molecular Formula |
C22H47NO5S |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
ethyl sulfate;triethyl(3-oxotetradecyl)azanium |
InChI |
InChI=1S/C20H42NO.C2H6O4S/c1-5-9-10-11-12-13-14-15-16-17-20(22)18-19-21(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-19H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
PNEFFXICHHBYER-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)CC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
Other CAS RN |
18190-21-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



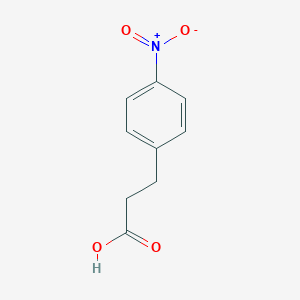
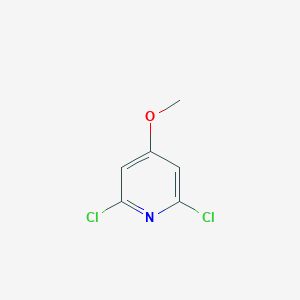
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
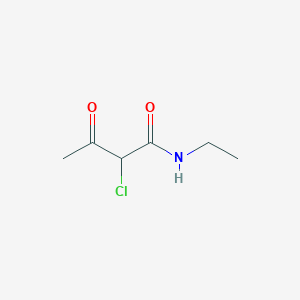
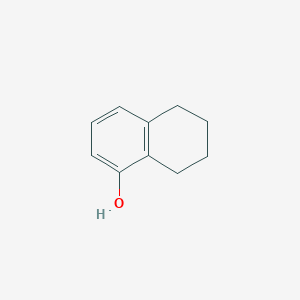
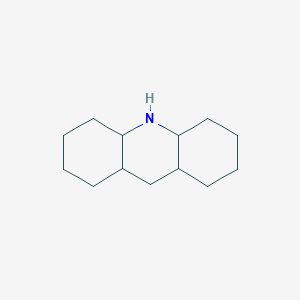
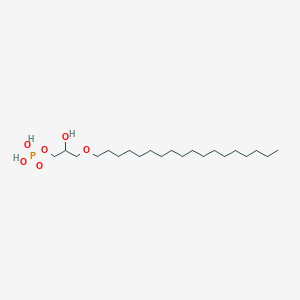

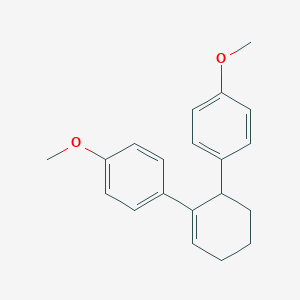
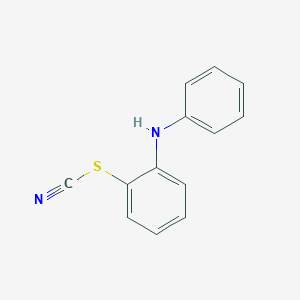
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
